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Compound of Interest

Compound Name: Cumyl-thpinaca

Cat. No.: B571559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cumyl-THPINACA analogs, focusing on their

structure-activity relationships (SAR) as synthetic cannabinoid receptor agonists. The

information presented is intended to support research and drug development efforts in the field

of cannabinoid pharmacology. Experimental data from various studies are summarized and

presented in a standardized format for objective comparison.

Comparative Performance of Cumyl-THPINACA
Analogs
The following tables summarize the in vitro binding affinities (Ki) and functional activities

(EC50) of various Cumyl-THPINACA analogs at the human cannabinoid receptors CB1 and

CB2. These values are critical in understanding the potency and selectivity of these

compounds.

Table 1: CB1 and CB2 Receptor Binding Affinities (Ki) of Cumyl-THPINACA Analogs
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Compo
und

Core
Structur
e

Tail
Group

Linker
Cumyl
Substitu
tion

CB1 Ki
(nM)

CB2 Ki
(nM)

Referen
ce

CUMYL-

THPINA

CA

Indazole

Tetrahydr

othiophe

ne

Carboxa

mide

Unsubstit

uted

1.23 ±

0.20

1.38 ±

0.86
[1]

CUMYL-

PINACA
Indazole Pentyl

Carboxa

mide

Unsubstit

uted
1.8 - [2]

CUMYL-

5F-

PINACA

Indazole

5-

Fluorope

ntyl

Carboxa

mide

Unsubstit

uted
2.95 - [3]

CUMYL-

PICA
Indole Pentyl

Carboxa

mide

Unsubstit

uted
- - [4]

CUMYL-

5F-PICA
Indole

5-

Fluorope

ntyl

Carboxa

mide

Unsubstit

uted
- - [4]

CUMYL-

BICA
Indole Butyl

Carboxa

mide

Unsubstit

uted
- - [4]

CUMYL-

4CN-

BINACA

Indazole

4-

Cyanobut

yl

Carboxa

mide

Unsubstit

uted
2.6 14.7 [5]

ADAMAN

TYL-

THPINA

CA

Indazole

Tetrahydr

othiophe

ne

Carboxa

mide

Adamant

yl
- - [1]

Note: "-" indicates data not available in the cited sources.

Table 2: CB1 and CB2 Receptor Functional Activities (EC50) of Cumyl-THPINACA Analogs
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Compound CB1 EC50 (nM) CB2 EC50 (nM) Reference

CUMYL-THPINACA
8.1 x 10⁻¹⁰ – 7.8 x

10⁻⁷ M

2.5 x 10⁻¹⁰ – 9.1 x

10⁻⁶ M
[4]

CUMYL-PINACA
0.06 - 0.09 mg/kg (in

vivo)
- [2]

5F-CUMYL-PINACA 0.43 - [3]

5F-CUMYL-PICA - - [3]

5F-CUMYL-P7AICA 4.7 - [3]

CUMYL-4CN-BINACA 0.58 6.12 [5]

Note: EC50 values can vary depending on the specific functional assay used. The ranges

presented for CUMYL-THPINACA reflect this variability.[4] In vivo data for CUMYL-PINACA is

presented in mg/kg.[2] "-" indicates data not available in the cited sources.

Key Structure-Activity Relationship Insights
Systematic evaluation of Cumyl-THPINACA analogs has revealed several key structural

features that influence their activity at cannabinoid receptors:

Core Moiety: The core heterocyclic structure (e.g., indazole vs. indole) significantly impacts

binding affinity. Competitive radioligand binding assays have shown that an indazole core

generally confers higher CB1 binding affinity compared to indole or 7-azaindole cores.[6]

Tail Group: The N-alkyl 'tail group' is a critical determinant of pharmacological effects. For

cumyl-containing synthetic cannabinoids, a 5-carbon pentyl chain appears to be optimal for

activity.[2][7] Both shorter (propyl) and longer (heptyl) chains lead to a marked reduction in

binding affinity and in vivo potency.[2]

Cumyl Moiety: The cumyl 'head group' consistently confers high affinity for the CB1 receptor.

[6]

Linker Group: The carboxamide linker is a common feature in this class of synthetic

cannabinoids and is important for maintaining high affinity.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of

Cumyl-THPINACA analogs.

Radioligand Binding Assay for Cannabinoid Receptors
(CB1 and CB2)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a radiolabeled ligand from the receptor.

Materials:

Cell membranes expressing human CB1 or CB2 receptors.

Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A).

Test compounds (Cumyl-THPINACA analogs).

Non-specific binding control (e.g., a high concentration of an unlabeled potent cannabinoid

agonist like CP-55,940).

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd,

and either the test compound, assay buffer (for total binding), or the non-specific binding

control.
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Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[8][9]

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Dry the filters and place them in scintillation vials with scintillation cocktail.

Quantify the radioactivity on the filters using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[8]

In Vitro Functional Activity Assay (e.g., cAMP
Accumulation Assay)
This assay measures the functional potency (EC50) of a compound by quantifying its effect on

a downstream signaling event, such as the inhibition of adenylyl cyclase and subsequent

reduction in cyclic AMP (cAMP) levels.

Materials:

Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

Forskolin (an adenylyl cyclase activator).

Test compounds (Cumyl-THPINACA analogs).

cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Cell culture medium and reagents.

Procedure:
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Seed the cells in a 96-well plate and allow them to attach overnight.

Pre-treat the cells with a phosphodiesterase inhibitor (if required by the assay kit) to prevent

cAMP degradation.

Add serial dilutions of the test compounds to the cells and incubate for a specific period.

Stimulate the cells with forskolin to induce cAMP production. The cannabinoid receptor

agonist will inhibit this forskolin-induced cAMP accumulation.

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay

format provided in the cAMP assay kit.

Generate a dose-response curve by plotting the cAMP levels against the logarithm of the test

compound concentration.

Determine the EC50 value (the concentration of the agonist that produces 50% of its

maximal inhibitory effect) from the dose-response curve using non-linear regression.

Visualizations
The following diagrams illustrate key concepts related to the SAR studies of Cumyl-
THPINACA analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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